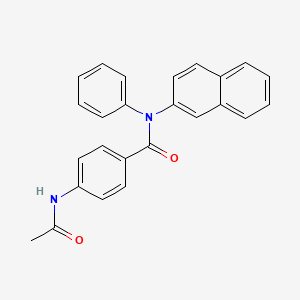
(2E)-N-cyclopropyloct-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-cyclopropyloct-2-enamide” is an organic compound with the following structural formula:
This compound
It belongs to the class of amides and contains a cyclopropyl group. The compound’s systematic name is (2E)-oct-2-enamide, N-cyclopropyl-. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Cyclopropanation Reaction:
Ring-Closing Metathesis (RCM):
Other Methods:
- Industrial-scale production methods typically involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
Reactions::
- “(2E)-N-cyclopropyloct-2-enamide” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions may occur at the amide nitrogen.
Common Reagents and Conditions:
- The major products depend on the specific reaction conditions. Oxidation may yield oxo derivatives, while reduction leads to the corresponding amine.
Scientific Research Applications
- “(2E)-N-cyclopropyloct-2-enamide” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism by which “(2E)-N-cyclopropyloct-2-enamide” exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- “(2E)-N-cyclopropyloct-2-enamide” stands out due to its unique cyclopropyl group. Similar compounds include other amides with different substituents on the alkene or amide portions.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(E)-N-cyclopropyloct-2-enamide |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-11(13)12-10-8-9-10/h6-7,10H,2-5,8-9H2,1H3,(H,12,13)/b7-6+ |
InChI Key |
XWBPEIRSDNOWSK-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)NC1CC1 |
Canonical SMILES |
CCCCCC=CC(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092755.png)
![methyl 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11092759.png)

![Isopropyl [(6-chloro-6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-YL)oxy]acetate](/img/structure/B11092788.png)
![Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11092791.png)
![3-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B11092795.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11092807.png)


![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide](/img/structure/B11092816.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-](/img/structure/B11092821.png)
![1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one](/img/structure/B11092825.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11092827.png)
![5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11092829.png)
